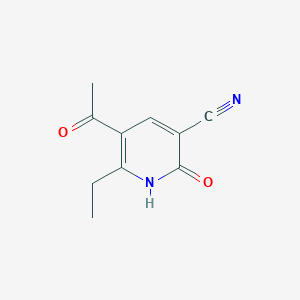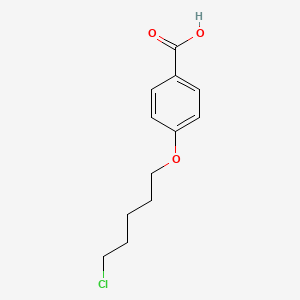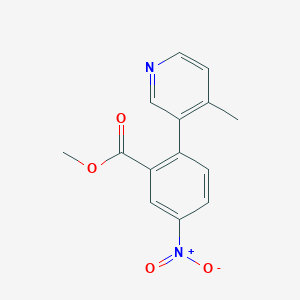
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is a chemical compound with the molecular formula C10H10N2O3 It is an ester derivative of acetic acid and is characterized by the presence of a cyano group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the reaction of 2-cyano-3-pyridinol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: 2-(2-amino-3-pyridinyl)oxyacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The cyano group and ester functionality allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[(3-cyano-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, [ (3-hydroxy-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, 2-oxo-2-[[2-(2-pyridinyl)ethyl]amino]-, ethyl ester
Uniqueness
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is unique due to the specific positioning of the cyano group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
183428-95-7 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-(2-cyanopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)7-15-9-4-3-5-12-8(9)6-11/h3-5H,2,7H2,1H3 |
InChI Key |
LZVVKQIXZGTWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


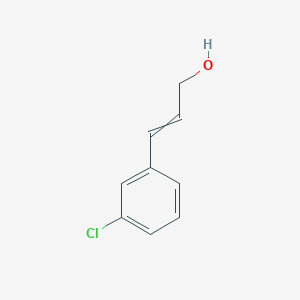
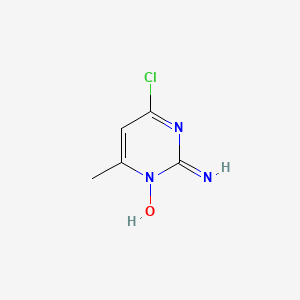

![3-Methyl-1-[(3-methylbut-2-en-1-yl)oxy]buta-1,3-diene](/img/structure/B8571978.png)
![Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8571994.png)

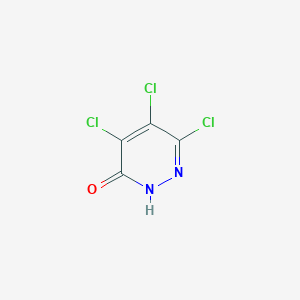

![2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8572042.png)
